D-Glucosamine hydrochloride
Overview
Description
Glucosamine hydrochloride is a naturally occurring amino sugar that is a key component in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish and is also produced in the human body. This compound is widely used as a dietary supplement to support joint health, particularly in individuals with osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucosamine hydrochloride is typically produced through the hydrolysis of chitin, which is found in the exoskeletons of shellfish. The process involves treating chitin with hydrochloric acid under controlled conditions to yield glucosamine hydrochloride .
Industrial Production Methods: In industrial settings, glucosamine hydrochloride can be produced using microbial fermentation. This method involves the use of genetically engineered microorganisms to convert glucose into glucosamine. The fermentation process is followed by purification steps to isolate the glucosamine hydrochloride .
Types of Reactions:
Oxidation: Glucosamine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced to form glucosamine, which is a simpler form of the compound.
Substitution: The amino group in glucosamine hydrochloride can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation Products: Oxidized glucosamine derivatives.
Reduction Products: Glucosamine.
Substitution Products: Various N-substituted glucosamine derivatives
Scientific Research Applications
Glucosamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of glycosylated proteins and lipids.
Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.
Medicine: Widely researched for its potential benefits in treating osteoarthritis and other joint-related conditions. .
Industry: Used in the production of dietary supplements, cosmetics, and food additives.
Mechanism of Action
Glucosamine hydrochloride exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of proteoglycans and inhibits the activity of enzymes that degrade cartilage. This helps in maintaining the structural integrity and function of joints .
Comparison with Similar Compounds
Glucosamine Sulfate: Another form of glucosamine that contains a sulfate group instead of a hydrochloride group. It is also used as a dietary supplement for joint health.
N-Acetylglucosamine: A derivative of glucosamine that is involved in the synthesis of glycoproteins and glycolipids.
Comparison:
Glucosamine Hydrochloride vs. Glucosamine Sulfate: Glucosamine hydrochloride is more stable and has a higher concentration of glucosamine compared to glucosamine sulfate.
Glucosamine Hydrochloride vs. N-Acetylglucosamine: N-Acetylglucosamine is more involved in the synthesis of complex carbohydrates, while glucosamine hydrochloride is primarily used for joint health
Properties
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-NSEZLWDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037236 | |
Record name | Glucosamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Glucosamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13693 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56322741 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66-84-2 | |
Record name | Glucosamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucosamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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